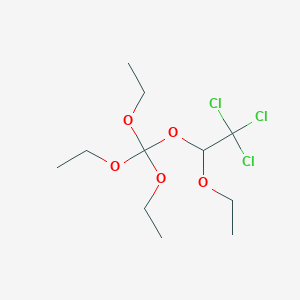
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane is an organic compound with a complex structure that includes multiple chloro and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane typically involves the reaction of trichloroethane with ethoxy and triethoxymethoxy groups under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
Industrial production of this compound follows a two-step process. Initially, vinyl chloride reacts with hydrogen chloride to produce 1,1-dichloroethane. This intermediate is then converted to 1,1,1-trichloroethane by reacting with chlorine under ultraviolet irradiation .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, hydrogen chloride, and various Lewis acids. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated byproducts, while substitution reactions may yield various ethoxy derivatives .
Scientific Research Applications
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and products.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s chloro and ethoxy groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chemical properties but lacks the ethoxy and triethoxymethoxy groups.
2-Chloro-1,1,1-trimethoxyethane: Another related compound with different substituents that affect its reactivity and applications.
Properties
CAS No. |
63504-88-1 |
|---|---|
Molecular Formula |
C11H21Cl3O5 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1,1,1-trichloro-2-ethoxy-2-(triethoxymethoxy)ethane |
InChI |
InChI=1S/C11H21Cl3O5/c1-5-15-9(10(12,13)14)19-11(16-6-2,17-7-3)18-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
BRJFDDYTCCUYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(Cl)(Cl)Cl)OC(OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















